molecular formula C22H25NO4 B3459093 [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine

[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B3459093
M. Wt: 367.4 g/mol
InChI Key: PHBUHYXWJRLCBG-UHFFFAOYSA-N
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Description

[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalene ring substituted with a methoxy group and a phenyl ring substituted with three methoxy groups, connected via a methylamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus preventing the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine is unique due to its dual aromatic ring system with multiple methoxy substitutions, which enhances its binding affinity and specificity for tubulin, making it a potent anticancer agent.

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-24-19-10-9-16(17-7-5-6-8-18(17)19)14-23-13-15-11-20(25-2)22(27-4)21(12-15)26-3/h5-12,23H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBUHYXWJRLCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.